2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or alkoxides replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Known for its fluorescence properties and used as a probe in various applications.
Uniqueness
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one stands out due to its unique chroman structure, which imparts specific chemical and biological properties
Properties
CAS No. |
62756-38-1 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H23NO2/c1-4-17(5-2)11-10-16(3)12-14(18)13-8-6-7-9-15(13)19-16/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
PZXYYEWDTKIEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(CC(=O)C2=CC=CC=C2O1)C |
Origin of Product |
United States |
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